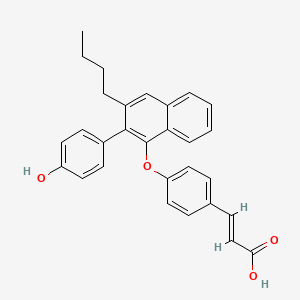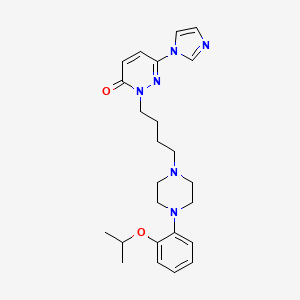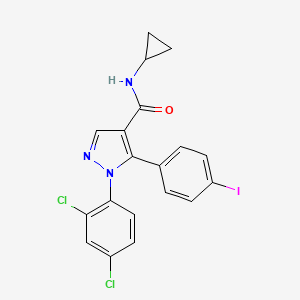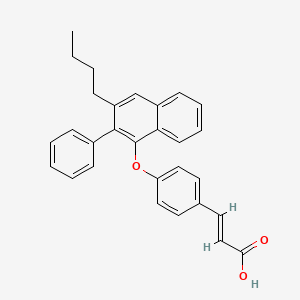
3-(4-(3-Butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound with a unique structure that combines a naphthalene moiety with an acrylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Medicine: Potential applications in drug development and therapeutic research.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid
- 3,3′-(4,4′-(phenylazanediyl)bis(4,1-phenylene))bis(2-cyanoacrylic acid)
Uniqueness
3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a naphthalene moiety with an acrylic acid group makes it particularly versatile for various applications .
Properties
Molecular Formula |
C29H26O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(E)-3-[4-(3-butyl-2-phenylnaphthalen-1-yl)oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C29H26O3/c1-2-3-9-24-20-23-12-7-8-13-26(23)29(28(24)22-10-5-4-6-11-22)32-25-17-14-21(15-18-25)16-19-27(30)31/h4-8,10-20H,2-3,9H2,1H3,(H,30,31)/b19-16+ |
InChI Key |
LYWRTXURSKLWCG-KNTRCKAVSA-N |
Isomeric SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)/C=C/C(=O)O |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792549.png)
![N-[2-(3-(3-Iodomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792556.png)
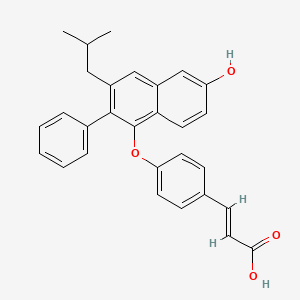
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl)butyl)-6-(1H-indol-1-yl)pyridazin-3(2H)-one](/img/structure/B10792566.png)
![N-[2-(3-phenyl-7-methoxynaphth-1-yl)ethyl] acetamide](/img/structure/B10792569.png)
![N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide](/img/structure/B10792575.png)

